molecular formula C7H10O7 B130144 2-Methylcitric acid CAS No. 6061-96-7

2-Methylcitric acid

Cat. No.: B130144
CAS No.: 6061-96-7
M. Wt: 206.15 g/mol
InChI Key: YNOXCRMFGMSKIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcitric acid can be synthesized through the condensation of propionyl-coenzyme A with oxaloacetate, catalyzed by the enzyme methylcitrate synthase . This reaction occurs under physiological conditions in living organisms. In a laboratory setting, the synthesis can be achieved using chemical reagents that mimic the natural enzymatic process.

Industrial Production Methods: Industrial production of methylcitric acid involves microbial fermentation processes. Specific strains of bacteria or fungi are cultured under controlled conditions to produce methylcitric acid as a metabolic byproduct. The fermentation broth is then subjected to purification processes to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Methylcitric acid undergoes various chemical reactions, including:

    Oxidation: Methylcitric acid can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert methylcitric acid into simpler compounds.

    Substitution: Substitution reactions can introduce different functional groups into the methylcitric acid molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylcitric acid can yield various carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Methylcitric acid has several scientific research applications:

    Chemistry: Used as a model compound to study the methylcitrate cycle and related metabolic pathways.

    Biology: Investigated for its role in microbial metabolism and its impact on cellular processes.

    Medicine: Studied for its potential therapeutic applications in treating metabolic disorders involving propionyl-coenzyme A accumulation.

    Industry: Utilized in the production of biodegradable polymers and other industrial chemicals

Mechanism of Action

Methylcitric acid exerts its effects through the methylcitrate cycle, where it is involved in the detoxification of propionyl-coenzyme A. The cycle converts propionyl-coenzyme A into pyruvate and succinate, which are then utilized in other metabolic pathways. Key enzymes involved in this process include methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase .

Comparison with Similar Compounds

    Citric Acid: A tricarboxylic acid involved in the citric acid cycle.

    Isocitric Acid: An isomer of citric acid involved in the citric acid cycle.

    Methylmalonic Acid: A compound involved in the metabolism of certain amino acids and fatty acids.

Uniqueness: Methylcitric acid is unique due to its specific role in the methylcitrate cycle, which is distinct from the citric acid cycle. It is specifically involved in the detoxification of propionyl-coenzyme A, a function not shared by citric acid or isocitric acid .

Properties

IUPAC Name

2-hydroxybutane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOXCRMFGMSKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863685
Record name 2-Methylcitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylcitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6061-96-7
Record name 2-Methylcitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6061-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcitric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylcitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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